Cas no 54447-68-6 (4-Azidobutyric acid)

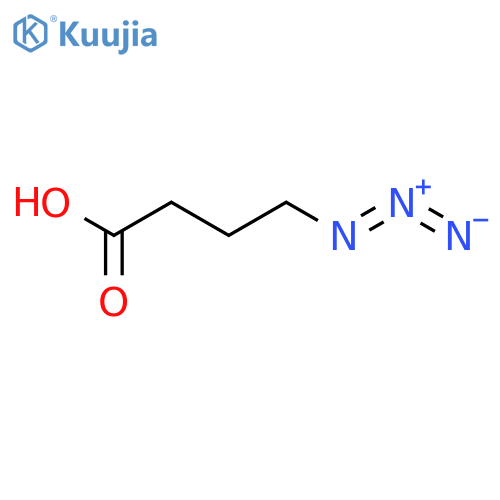

4-Azidobutyric acid structure

商品名:4-Azidobutyric acid

4-Azidobutyric acid 化学的及び物理的性質

名前と識別子

-

- 4-AZIDOBUTYRIC ACID

- Butanoic acid, 4-azido-

- 2-azidobutyric acid

- 4--azidobutanoic acid

- 4-azido-butyric acid

- AGN-PC-00GINM

- CTK1E3196

- FT-0685273

- gamma-Azidobutyric acid

- 4-azidobutanoic Acid

- 5328AE

- FCH1601803

- CX69359

- 4-Azidobutyric acid

-

- MDL: MFCD11850695

- インチ: 1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9)

- InChIKey: WAGMYTXJRVPMGW-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])([H])C([H])([H])C([H])([H])N=[N+]=[N-])=O

計算された属性

- せいみつぶんしりょう: 129.05391

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 139

- トポロジー分子極性表面積: 51.7

じっけんとくせい

- PSA: 86.06

4-Azidobutyric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-185977-5000mg |

4-azidobutanoic acid |

54447-68-6 | 95.0% | 5g |

$489.0 | 2022-02-28 | |

| Enamine | EN300-185977-10000mg |

4-azidobutanoic acid |

54447-68-6 | 95.0% | 10g |

$720.0 | 2022-02-28 | |

| Apollo Scientific | BICR336-5g |

4-azidobutyric acid |

54447-68-6 | 5g |

£681.00 | 2024-05-25 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-A1941-1g |

4-Azidobutyric acid - A1941 |

54447-68-6 | >95% | 1g |

5415.0CNY | 2021-07-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-A1941-5g |

4-Azidobutyric acid - A1941 |

54447-68-6 | >95% | 5g |

24225.0CNY | 2021-07-14 | |

| Enamine | EN300-185977-1000mg |

4-azidobutanoic acid |

54447-68-6 | 95.0% | 1g |

$211.0 | 2022-02-28 | |

| Enamine | EN300-185977-1g |

4-azidobutanoic acid |

54447-68-6 | 95% | 1g |

$85.0 | 2023-09-18 | |

| 1PlusChem | 1P00DGWV-1g |

4-azidobutyric acid |

54447-68-6 | 95%+ | 1g |

$135.00 | 2024-04-30 | |

| 1PlusChem | 1P00DGWV-5g |

4-azidobutyric acid |

54447-68-6 | 95%+ | 5g |

$385.00 | 2024-04-30 | |

| Enamine | EN300-185977-5g |

4-azidobutanoic acid |

54447-68-6 | 95% | 5g |

$360.0 | 2023-09-18 |

4-Azidobutyric acid 関連文献

-

M. Purwin,J. Hernández-Toribio,C. Coderch,R. Panchuk,N. Skorokhyd,K. Filipiak,B. de Pascual-Teresa,A. Ramos RSC Adv. 2016 6 66595

-

Devdutt Chaturvedi,Amit K. Chaturvedi,Nisha Mishra,Virendra Mishra Org. Biomol. Chem. 2012 10 9148

-

Christos Tsiamantas,Joseph M. Rogers,Hiroaki Suga Chem. Commun. 2020 56 4265

-

M. F. Ebbesen,C. Gerke,P. Hartwig,L. Hartmann Polym. Chem. 2016 7 7086

-

Fei Zhang,Hui Xie,Bing Guo,Caizhen Zhu,Jian Xu Polym. Chem. 2022 13 8

54447-68-6 (4-Azidobutyric acid) 関連製品

- 79598-53-1(6-Azidohexanoic Acid)

- 79583-98-5(5-Azidopentanoic Acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54447-68-6)4-Azidobutyric acid

清らかである:99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g

価格 ($):318.0/529.0/1059.0/1694.0